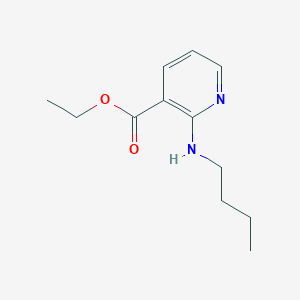

Ethyl 2-butylaminopyridine-3-carboxylate

Description

Ethyl 2-butylaminopyridine-3-carboxylate is a heterocyclic organic compound featuring a pyridine core substituted with a butylamino group at position 2 and an ethyl ester moiety at position 2. The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, with structural confirmation relying on techniques such as X-ray crystallography (e.g., SHELX software for refinement ).

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-(butylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-3-5-8-13-11-10(7-6-9-14-11)12(15)16-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,13,14) |

InChI Key |

PQZWXOAAWVLSGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Analogues

- Ethyl Pyridine-3-carboxylate Derivatives: Compounds like ethyl nicotinate (pyridine-3-carboxylate) lack the butylamino substitution but share the ester group. These derivatives are often studied for antimicrobial and anti-inflammatory properties.

- Butylamino-Substituted Pyridines: For example, 2-butylaminopyridine lacks the ester group but retains the amino substitution. Such compounds are explored as catalysts or ligands in coordination chemistry. The ester moiety in this compound introduces hydrolytic instability but broadens solubility in lipophilic environments.

Bioactivity and Extraction Context

While direct bioactivity data for this compound are scarce, studies on ethyl acetate extracts of spices and plants (e.g., turmeric, ginger) highlight the prevalence of structurally related carboxylate esters and amino-substituted aromatics. For instance:

- Table 23 (ginger extracts) and Table 26 (turmeric extracts) list bioactive compounds isolated via ethyl acetate, including cinnamate esters and phenolic derivatives .

- Table 3 from Jurnal RISET KIMIA identifies ethyl acetate-extracted compounds from Dicranoloma reflexum, such as diterpenoids and fatty acid esters . While distinct in backbone structure, their isolation methods and solubility profiles parallel those of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.